Phenamil methanesulfonate

ENaC pharmacology cystic fibrosis ion channel drug screening

Researchers needing sustained ENaC blockade for CF electrophysiology or pulse-chase surface delivery assays face a key limitation: standard amiloride washes out rapidly, obscuring channel insertion kinetics. Phenamil methanesulfonate solves this with near-irreversible ENaC binding-channel recovery depends on de novo protein synthesis, enabling clean temporal resolution of membrane trafficking events. • 3.8× more potent than amiloride in human bronchial epithelial cells (IC50 75 nM vs. 284 nM) • >1,000-fold selectivity for TRPP3 over amiloride (IC50 140 nM vs. 143 μM) • Uniquely activates BMP-Smad signaling for osteogenesis-not shared by amiloride, benzamil, or EIPA

Molecular Formula C13H16ClN7O4S
Molecular Weight 401.83 g/mol
CAS No. 1161-94-0
Cat. No. B046070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenamil methanesulfonate
CAS1161-94-0
SynonymsPhenamil Methanesulfonate;  3,5-Diamino-6-chloro-N-(N-phenylcarbamimidoyl)pyrazine-2-carboxamide Methanesulfonate;  3,5-Diamino-6-chloro-N-[imino(phenylamino)methyl]-2-pyrazinecarboxamide Methanesulfonate;  3,5-Diamino-6-chloro-N-(phenylamidino)-pyrazin
Molecular FormulaC13H16ClN7O4S
Molecular Weight401.83 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N
InChIInChI=1S/C12H12ClN7O.CH4O3S/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H4,14,15,19)(H3,16,17,20,21);1H3,(H,2,3,4)
InChIKeyMHPIZTURFVSLTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Phenamil Methanesulfonate Overview


Phenamil methanesulfonate (CAS 1161-94-0, MW 401.83) is a second-generation amiloride derivative that functions as a potent, slowly reversible epithelial sodium channel (ENaC) blocker (IC50 400 nM vs. amiloride 776 nM) [1]. It is also a competitive inhibitor of the transient receptor potential polycystin-3 (TRPP3/PKD2L1) channel with an IC50 of 140 nM, providing dual-target activity [2]. The methanesulfonate salt form (C12H12ClN7O·CH3SO3H) offers practical handling in DMSO (≥25 mg/mL solubility) . Beyond ion channel blockade, phenamil strongly activates bone morphogenetic protein (BMP) signaling, a property largely absent in its structural congeners [3].

ENaC & TRPP3 dual-channel studies: Reported inhibition of epithelial sodium and TRPP3 channels supports ion transport and channel physiology workflows.
BMP pathway activation: Unique among amiloride analogs; may support osteogenic differentiation and BMP signaling research.
Methanesulfonate salt form: Reported DMSO solubility facilitates in vitro assay preparation; handling characteristics suited for cell-based pharmacology.

Why Phenamil Methanesulfonate Is Irreplaceable


Compounds within the amiloride family exhibit substantial divergence in target selectivity, functional reversibility, and non-channel biological activities that preclude interchangeability for research or therapeutic development. While amiloride is a pan-inhibitor of Na+/H+ exchangers, ENaC, and TRPP3, phenamil demonstrates a marked selectivity shift: it is ~1,000-fold more potent at TRPP3 than amiloride yet produces minimal inhibition of the Na+/H+ exchanger [1][2]. In bronchial epithelial models relevant to cystic fibrosis, phenamil achieves a functional IC50 of 75 nM versus amiloride's 284 nM, reflecting superior potency at the tissue level [3]. Critically, phenamil binds ENaC with near-irreversible kinetics—channel recovery requires de novo protein synthesis rather than simple drug washout—whereas amiloride and benzamil blockade is rapidly reversible [3][4]. Additionally, phenamil uniquely activates BMP–Smad signaling to promote osteoblast differentiation, an off-target effect not shared by other amiloride analogs, making it a dual-purpose tool in regenerative medicine research [5]. These three axes of differentiation—target selectivity profile, irreversible binding kinetics, and BMP pathway activation—mean that substituting phenamil with amiloride, benzamil, or ethylisopropylamiloride (EIPA) fundamentally alters the experimental outcome.

Binding kinetics differ
Phenamil exhibits near-irreversible ENaC blockade requiring de novo channel synthesis for recovery; amiloride and benzamil are rapidly reversible. This kinetic mismatch may fundamentally alter experimental outcomes in trafficking or pulse-chase studies.
Selectivity profile divergence
Unlike amiloride, phenamil shows minimal inhibition of Na+/H+ exchange at ENaC-blocking concentrations. Substituting with pan-inhibitors may introduce off-target effects on intracellular pH regulation, complicating data interpretation.
BMP signaling activation absent in analogs
Only phenamil enhances BMP–Smad signaling and osteoblast differentiation; amiloride, benzamil, and EIPA do not reproduce this effect. For bone biology or regenerative medicine research, analog substitution would eliminate the pathway-activation dimension.

Phenamil Methanesulfonate: Evidence vs. Analogs


ENaC Inhibition: Phenamil vs. Amiloride

In a direct head-to-head comparison, phenamil methanesulfonate inhibits the epithelial sodium channel (ENaC) with an IC50 of 400 nM, representing a 1.94-fold greater potency than amiloride, which exhibits an IC50 of 776 nM [1]. The rank order of potency established in human and ovine bronchial epithelial cells is benzamil > phenamil >> amiloride, with phenamil occupying the middle tier in terms of acute potency but exhibiting the slowest recovery from blockade [2].

ENaC inhibition (IC50)
Head-to-head
Phenamil IC50 400 nM vs. Amiloride IC50 776 nM
1.94-fold lower IC50; rank order benzamil > phenamil >> amiloride
Supports ENaC pharmacology comparison context
Human/ovine bronchial epithelial cells; short-circuit current
ENaC pharmacology cystic fibrosis ion channel drug screening

TRPP3 Channel Inhibition

In a systematic comparator study using Xenopus laevis oocytes expressing TRPP3, two-microelectrode voltage clamp experiments established the potency rank order for TRPP3-mediated Ca2+-activated current inhibition as phenamil > benzamil > EIPA >> amiloride, with IC50 values of 0.14, 1.1, 10.5, and 143 μM, respectively [1]. Phenamil is therefore approximately 1,021-fold more potent than amiloride and 7.9-fold more potent than benzamil at TRPP3. Radiolabeled 45Ca2+ uptake experiments confirmed this inhibition hierarchy and demonstrated competitive binding at the same site as the organic cation inhibitor tetrapentylammonium [1].

TRPP3 channel inhibition
Head-to-head
Phenamil IC50 0.14 µM vs. Amiloride IC50 143 µM
~1,000-fold lower IC50; also 7.9-fold more than benzamil
Supports TRPP3-selective pharmacology context
Xenopus oocyte voltage clamp; 45Ca2+ uptake confirmation
TRPP3 polycystin calcium signaling sour taste ion channel selectivity

Near-Irreversible ENaC Blockade

In cultured human and ovine bronchial epithelial cells, the rate of recovery to baseline sodium transport after maximal ENaC blockade followed the rank order: phenamil < benzamil << amiloride [1]. Phenamil irreversibly blocks all ENaC channels at the cell surface; after drug removal, reappearance of amiloride-sensitive current depends entirely on delivery of newly synthesized channels from the biosynthetic pathway rather than dissociation of drug from existing channels [2]. Quantitative recovery data from mCCD cells show that 30 minutes after phenamil washout, only 15% (control pathway delivery rate) of pre-block current returns, and this recovery is abolished by forskolin pre-stimulation which depletes the recycling pool [2]. In contrast, amiloride blockade reverses rapidly upon washout.

Blockade recovery kinetics
Head-to-head
Slowest recovery: phenamil ENaC function recovery requires de novo protein synthesis after phenamil washout
Enables unique pulse-chase ENaC trafficking assays
Cultured bronchial and collecting duct epithelial models
ENaC trafficking irreversible inhibitor drug duration of action cystic fibrosis pharmacotherapy

Bronchial Epithelial Potency

In human bronchial epithelial cells, phenamil methanesulfonate inhibits basal short-circuit current with an IC50 of 75 nM, compared to amiloride's IC50 of 284 nM in the same assay system—a 3.8-fold potency advantage at the tissue level [1]. In ovine bronchial epithelial cells, phenamil's IC50 is 116 nM [1]. The rank order of potency in both species is benzamil > phenamil >> amiloride, confirming that while benzamil is the most acutely potent ENaC blocker, phenamil substantially outperforms the clinical first-generation agent amiloride [1].

Bronchial epithelial potency
Head-to-head
Human bronchial IC50: Phenamil 75 nM vs. Amiloride 284 nM
3.8-fold lower IC50 at tissue level; benzamil > phenamil >> amiloride
Context for CF airway ion transport research
Ussing chamber, basal short-circuit current
cystic fibrosis airway epithelial electrophysiology mucus clearance ENaC blocker selection

Na+/H+ Exchange Selectivity

A key selectivity advantage documented in rabbit ileum studies: phenamil demonstrates high affinity for epithelial sodium channels but minimal effect on Na+/H+ exchange, whereas amiloride (10^-8 through 10^-4 M) inhibits multiple cation transport systems including the Na+/H+ antiporter [1]. In native Xenopus oocytes, benzamil and phenamil had no effect on endogenous amiloride-sensitive Na+ conductance, further distinguishing their selectivity profile from amiloride and confirming that not all amiloride-sensitive conductances are phenamil-sensitive [2]. This functional selectivity is consistent with the structural evolution from amiloride's promiscuous cation transport inhibition to phenamil's more restricted ENaC/TRPP3-targeted pharmacology.

Na+/H+ exchange selectivity
Reported
Phenamil: minimal effect on Na+/H+ exchange at ENaC-blocking concentrations. Amiloride: inhibits multiple cation transporters.
Reduced off-target pharmacology in sodium transport studies
Rabbit ileum and Xenopus oocyte models
Na+/H+ exchanger target selectivity off-target effects sodium transport pharmacology

BMP Signaling Activation

Phenamil, but not other tested amiloride derivatives (including amiloride, benzamil, and EIPA), stimulates bone morphogenetic protein (BMP) signaling and osteoblast differentiation in mesenchymal stem cells (MSCs) [1]. In M2-10B4 MSC cultures treated for 4 weeks with 10 μM of each amiloride derivative in the presence of BMP, only phenamil further enhanced osteoblastic differentiation as measured by Von Kossa staining for mineralization [1]. Phenamil acts cooperatively with BMPs to induce expression of BMP target genes (Runx2, OCN, osterix), alkaline phosphatase (ALP) activity, and matrix mineralization in both MSC lines and calvarial organ cultures [1]. Mechanistically, phenamil upregulates tribbles homolog 3 (Trb3), which stabilizes SMAD—the critical transcription factor in BMP signaling—by promoting degradation of SMAD ubiquitin regulatory factor 1 (Smurf1) [1].

BMP signaling activation
Head-to-head
Only phenamil (10 µM) enhanced BMP-induced osteoblast differentiation and mineralization in MSCs; amiloride, benzamil, EIPA showed no effect.
Unique dual ENaC inhibitor / BMP pathway activator
M2-10B4 MSC line; 4-week culture; Von Kossa, ALP, Runx2 endpoints
BMP signaling osteogenesis bone morphogenetic protein regenerative medicine stem cell differentiation

Phenamil Methanesulfonate: Research Applications


ENaC Channel Trafficking Studies

Phenamil's near-irreversible ENaC blockade [1] makes it the tool of choice for experiments measuring ENaC surface delivery rates, channel half-life, and recycling kinetics. In a pulse-chase protocol, researchers apply phenamil to irreversibly silence all surface ENaC, wash out the drug, and track the recovery of amiloride-sensitive current as a direct readout of new channel insertion from the biosynthetic pathway. This technique, validated in mCCD collecting duct cells, cannot be performed with amiloride or benzamil because their reversible binding precludes a clean temporal demarcation of channel insertion events [1][2].

TRPP3/PKD2L1 Functional Studies

For electrophysiological characterization of TRPP3 (PKD2L1) in sour taste receptor cells, spinal cord neurons, and polycystin-related calcium signaling, phenamil provides the highest potency among all amiloride-family inhibitors (IC50 = 140 nM vs. 143 μM for amiloride) [3]. This >1,000-fold potency differential allows researchers to achieve complete TRPP3 blockade at concentrations that do not activate the broad-spectrum cation transport inhibition associated with high-concentration amiloride, yielding cleaner pharmacological isolation of TRPP3-mediated currents.

CF Airway ENaC-CFTR Combination Studies

In CF drug screening programs utilizing human bronchial epithelial cultures, phenamil's 3.8-fold greater potency than amiloride in airway tissue (IC50 75 nM vs. 284 nM) [2] enables effective ENaC blockade at lower concentrations, providing a wider window for combination testing with CFTR correctors and potentiators. Although benzamil is more acutely potent in this assay, phenamil's irreversible binding kinetics—which produce sustained channel blockade after compound washout—offer experimental advantages for protocols requiring prolonged ENaC inhibition without continuous drug exposure [2].

Osteogenic Differentiation of MSCs

Phenamil is the only amiloride-family compound that activates BMP–Smad signaling to promote osteoblast differentiation and matrix mineralization in MSCs [4]. For bone tissue engineering protocols, phenamil can replace or supplement recombinant BMPs—combining phenamil with BMP2 or BMP7 produces additive enhancement of osteogenic markers (Runx2, ALP, osterix), Von Kossa-positive mineralization, and calcium incorporation compared to BMP treatment alone [4]. Amiloride, benzamil, and EIPA do not produce this effect and should not be substituted for phenamil in osteogenesis applications [4].

Application
Selection Property
Validation Focus
ENaC channel trafficking studies
Near-irreversible binding kinetics
Pulse-chase recovery of amiloride-sensitive current
TRPP3 functional characterization
Sub-micromolar TRPP3 inhibition
Selective channel blockade at low concentration window
CF airway ion transport research
Tissue-level ENaC inhibition profile
Combination testing with CFTR modulators in bronchial epithelial models
Osteogenic differentiation / BMP studies
BMP–Smad pathway co-activation
Osteoblast marker induction and mineralization assays

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